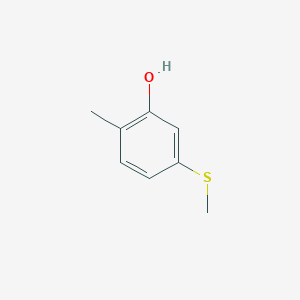

2-Methyl-5-(methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJZERCUFCETNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 5 Methylthio Phenol

Established Synthetic Pathways for Phenols with Alkylthio Substituents

The construction of phenols bearing alkylthio substituents often involves a series of well-known reactions that can be categorized into three main areas: the introduction of the sulfur moiety, the formation of the phenolic hydroxyl group, and the alkylation of an intermediate thiol.

Creating the carbon-sulfur bond on an aromatic ring is a pivotal step. Several methods have been developed for this purpose, each with its own advantages and substrate scope.

Palladium-Catalyzed Cross-Coupling: One of the most powerful and versatile methods for forming C-S bonds is the palladium-catalyzed cross-coupling of aryl halides (bromides, iodides, or triflates) with thiols or thiolate anions. nih.govnih.govacs.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand like Xantphos or RuPhos, and a base. researchgate.net This method is valued for its high functional group tolerance and efficiency. acs.org

Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (like a halide) by a thiolate is possible. iscnagpur.ac.in However, for unactivated rings like that of a cresol (B1669610) derivative, this method is generally not applicable.

Leuckart Thiophenol Reaction: This classic method involves the conversion of an aniline (B41778) to its corresponding diazonium salt. organic-chemistry.orgwikipedia.org The diazonium salt is then reacted with a xanthate, such as potassium ethyl xanthate, which upon hydrolysis yields the thiophenol. organic-chemistry.orgwikipedia.orggoogle.com This is a reliable method for introducing a thiol group, which can subsequently be alkylated.

Direct C-H Sulfenylation: Recent advances have enabled the direct introduction of a thioether group via C-H bond functionalization. For instance, Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been achieved through the reaction of free phenols with thiols, often using a directing group to control the position of substitution. nih.govresearchgate.netdntb.gov.ua

In some synthetic strategies, the phenolic hydroxyl group is introduced at a later stage. This can be particularly useful if the precursor aniline or sulfonic acid is more readily available or if the hydroxyl group interferes with earlier steps.

From Anilines via Diazonium Salts: A primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium salt can then be hydrolyzed to the corresponding phenol (B47542) by heating in an aqueous solution. This Sandmeyer-type reaction is a cornerstone of aromatic chemistry. nih.gov

From Aryl Halides: Aryl halides can be converted to phenols through nucleophilic substitution with a hydroxide (B78521) source, often requiring high temperatures and pressures (the Dow process) or transition-metal catalysis under milder conditions. nih.gov

From Aryl Boronic Acids: A modern and mild method involves the oxidation of an aryl boronic acid or its ester. This reaction can be performed using reagents like Oxone® or hydrogen peroxide. thieme-connect.comthieme-connect.com This approach is part of a two-step sequence where an aryl halide is first converted to a boronic ester via C-H activation and borylation. thieme-connect.comthieme-connect.comnih.gov

Once a thiophenol (an aryl mercaptan) is formed, the introduction of the methyl group to the sulfur atom is typically a straightforward S-alkylation reaction.

Using Methyl Halides or Sulfates: The most common method involves treating the thiophenol with a methylating agent like methyl iodide or dimethyl sulfate. wikipedia.orgresearchgate.net The reaction is usually carried out in the presence of a base (e.g., NaOH, K₂CO₃, or an amine) to deprotonate the acidic thiol and form the more nucleophilic thiophenolate anion. wikipedia.orgnih.gov

Using Diazomethane: Diazomethane is a potent methylating agent that can convert thiols to methyl thioethers. However, due to its toxicity and explosive nature, its use is generally limited to small-scale syntheses.

Enzymatic Methylation: In biocatalysis, enzymes can transfer a methyl group from donors like S-adenosylmethionine to a thiol. nih.gov

Targeted Synthesis of 2-Methyl-5-(methylthio)phenol

A specific, documented synthesis for this compound is not readily found in broad chemical literature. However, a robust synthetic pathway can be designed based on the established principles outlined above. Two plausible routes starting from commercially available precursors are detailed below.

The selection of an appropriate starting material is crucial for an efficient synthesis. For this compound, the substitution pattern points towards a 3,5-disubstituted toluene (B28343) derivative.

Route A Precursor: 3-Bromo-5-methylphenol (B1280546). This compound is an excellent starting material as the bromine atom provides a handle for cross-coupling reactions, and its synthesis on a multigram scale has been reported. thieme-connect.comthieme-connect.comnih.gov The bromine at the 3-position (relative to the methyl group) corresponds to the 5-position in the final phenol product (relative to the hydroxyl group).

Route B Precursor: 3-Methyl-5-aminophenol. This aminophenol is another viable starting material. The amino group can be converted into a thiol group via a diazonium salt intermediate. researchgate.netresearchgate.net

Route A: Palladium-Catalyzed Thiolation of 3-Bromo-5-methylphenol

This route leverages modern cross-coupling chemistry to directly install the methylthio group.

Table 1: Proposed Synthesis of this compound via Route A

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Palladium-Catalyzed Methylthiolation | 3-Bromo-5-methylphenol | Sodium thiomethoxide (NaSMe), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), Solvent (e.g., Toluene or Dioxane), Heat. | This compound |

Detailed Findings: The key step in this sequence is the palladium-catalyzed C-S bond formation. Numerous catalyst systems have been developed for the coupling of aryl bromides with thiols or their salts. nih.govnih.govacs.org The reaction would involve the coupling of 3-bromo-5-methylphenol with a methylthiolate source, such as sodium thiomethoxide. The conditions would likely require an inert atmosphere and heating. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphines often being preferred. researchgate.net

Route B: Synthesis via Diazotization of 3-Methyl-5-aminophenol

This route employs classic diazonium chemistry to introduce the sulfur functionality.

Table 2: Proposed Synthesis of this compound via Route B

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization and Xanthate Displacement | 3-Methyl-5-aminophenol | 1. NaNO₂, HCl, 0-5 °C 2. Potassium ethyl xanthate (KEX) | S-(3-Hydroxy-5-methylphenyl) O-ethyl carbonodithioate |

| 2 | Hydrolysis | S-(3-Hydroxy-5-methylphenyl) O-ethyl carbonodithioate | NaOH (aq), Heat, then Acidification | 3-Methyl-5-mercaptophenol |

| 3 | Methylation | 3-Methyl-5-mercaptophenol | Methyl iodide (CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |

Detailed Findings: This pathway follows the principles of the Leuckart thiophenol reaction. organic-chemistry.orgwikipedia.org

Step 1 & 2: The starting aminophenol is first diazotized at low temperature. The resulting diazonium salt is then treated with potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed under basic conditions to yield the thiophenolate, which upon acidic workup gives 3-methyl-5-mercaptophenol. wikipedia.orggoogle.com

Step 3: The final step is the S-methylation of the newly formed thiol. This is a standard procedure, readily accomplished by reacting the thiophenol with methyl iodide in the presence of a mild base like potassium carbonate in a solvent such as acetone (B3395972). wikipedia.orgnih.gov The thiolate formed in situ acts as a potent nucleophile to displace the iodide, yielding the final product. wikipedia.org

Multi-step Reaction Sequences and Reaction Conditions

Nucleophilic Aromatic Substitution Variants

Nucleophilic Aromatic Substitution (SNAr) is a plausible, albeit challenging, pathway for synthesizing this compound. The direct displacement of a leaving group on an aromatic ring by a nucleophile typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho or para positions to activate the ring. researchgate.netlibretexts.orglibretexts.org The mechanism proceeds via a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For the synthesis of this compound, a hypothetical SNAr route could involve the reaction of a di-substituted benzene (B151609) ring, for example, 2-methyl-5-fluoronitrobenzene, with sodium thiomethoxide. The nitro group would activate the ring for nucleophilic attack, and the fluoride (B91410) would serve as the leaving group. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the final phenolic product. However, the multi-step nature of this route and the stringent requirements for ring activation make it less direct than other methods.

A more direct SNAr approach involves the reaction of nitroarenes that have electron-withdrawing groups with thiols. researchgate.net For instance, treatment of nitroarenes with an alkylthiol in the presence of cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) can lead to the displacement of the nitro group by the alkylthio group. researchgate.net Applying this to a precursor like 4-methyl-3-nitrophenol (B15662) is theoretically possible but may be complicated by the directing effects and the acidity of the phenolic proton.

Electrophilic Substitution Strategies

Electrophilic substitution on a pre-existing phenol or cresol represents a more direct route. Starting from m-cresol (B1676322) (3-methylphenol), the introduction of a methylthio group via electrophilic substitution would be required. This can be achieved through a process known as methylthiomethylation, followed by removal of the methylene (B1212753) group. For example, phenols can react with dimethyl sulfoxide (DMSO) to form methylthiomethyl (MTM) ethers. rsc.orgresearchgate.net This reaction is considered an autocatalytic methylthiomethylation and proceeds without a catalyst by refluxing the phenol in DMSO. rsc.orgresearchgate.net

Another electrophilic strategy involves the direct thiomethylation of the aromatic ring. While direct electrophilic introduction of a simple SMe group is not standard, related reactions can be envisaged using reagents like dimethyl sulfoxide activated by an acid, or via the use of dimethyl disulfide (DMDS) with a Lewis acid catalyst. The primary challenge in this approach is controlling the regioselectivity. The hydroxyl and methyl groups on the cresol ring are both ortho-, para-directing groups, which can lead to a mixture of isomers. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming carbon-sulfur (C-S) bonds. The Buchwald-Hartwig amination protocol has been extended to C-S coupling, allowing for the formation of aryl thioethers from aryl halides and thiols.

A viable strategy for synthesizing this compound would involve the coupling of an appropriate aryl halide with a source of the methylthio group. For instance, the reaction of 5-bromo-2-methylphenol (B1354613) or 5-iodo-2-methylphenol (B2524084) with sodium thiomethoxide or methanethiol (B179389) in the presence of a palladium catalyst and a suitable ligand (e.g., a phosphine ligand) would directly yield the target compound. mdpi.com The general catalytic cycle for such cross-coupling reactions involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the thiolate, and reductive elimination to form the product and regenerate the catalyst. uwindsor.ca

Alternatively, a Suzuki-type coupling could be employed. This would involve the reaction of an arylboronic acid, such as (5-hydroxy-4-methylphenyl)boronic acid, with a methylthio-containing coupling partner in the presence of a palladium catalyst. While less common for C-S bond formation than for C-C bonds, this approach remains a possibility within the vast scope of palladium catalysis. nih.gov

Optimization of Reaction Yields and Selectivity

The optimization of yield and selectivity is paramount in any synthetic strategy. In the context of synthesizing this compound, this involves careful selection of catalysts, bases, solvents, and reaction temperatures.

A notable synthetic route that has been subject to optimization is the base-mediated [3+3] cyclization of 1,3-dianionic ketones with α-aroyl ketene (B1206846) dithioacetals. rsc.org In a model reaction to produce 5-(methylthio)-[1,1′-biphenyl]-3-ol, various bases and solvents were screened to maximize the yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | t-BuOK | DMF | 50 | 10 | 68 | rsc.org |

| 2 | NaOEt | DMF | 50 | 10 | 65 | rsc.org |

| 3 | NaH | DMSO | 50 | 8 | 64 | rsc.org |

| 4 | NaNH₂ | DMSO | 50 | 10 | 57 | rsc.org |

| 5 | NaH | DMF | 50 | 8 | 72 | rsc.org |

| 6 | NaH | THF | 50 | 12 | 32 | rsc.org |

| 7 | NaH | Dioxane | 50 | 12 | 35 | rsc.org |

As the data indicates, the combination of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent at 50 °C provided the optimal yield of 72% for the desired phenol product. rsc.org Less polar solvents like THF and dioxane resulted in significantly lower yields. rsc.org

Advanced Synthetic Approaches and Novel Methodologies

Recent advancements in organic synthesis have led to novel methods that could be applied to the construction of this compound. These include detailed mechanistic studies and a focus on achieving high regioselectivity.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is crucial for developing more efficient synthetic routes. The [3+3] annulation reaction between a ketone and a ketene dithioacetal is a prime example. rsc.orgnih.gov This reaction proceeds via a 1,3-dianion generated from the ketone. For instance, using acetone as the ketone precursor, treatment with a strong base like NaH generates the dianion. This dianion then acts as a three-carbon synthon, attacking the electrophilic ketene dithioacetal. The subsequent cyclization and aromatization, involving the elimination of a methylthio group and water, leads to the formation of the substituted phenol ring. rsc.orgnih.gov

In some cases, unexpected reaction pathways can be uncovered. For example, attempts to synthesize a methoxyphenol via reaction of 3-iodoanisole (B135260) with an oxime reagent in DMSO unexpectedly yielded 3-methoxy-2-(methylthio)phenol. whiterose.ac.uk The proposed mechanism involves the in-situ formation of a benzyne (B1209423) intermediate, which then reacts with the DMSO solvent, incorporating a methylthio group onto the ring. whiterose.ac.uk This highlights the potential for solvent participation in forming the C-S bond under certain conditions.

Stereoselective and Regioselective Synthesis Considerations

For a molecule like this compound, regioselectivity, rather than stereoselectivity, is the critical consideration. The challenge lies in controlling the placement of the functional groups on the aromatic ring to achieve the desired 1,2,5-substitution pattern.

In the [3+3] cyclization approach, the use of an asymmetric ketone can lead to a mixture of regioisomers. For example, the reaction of 2-butanone (B6335102) with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one produces a mixture of 4-methyl-5-(methylthio)-[1,1′-biphenyl]-3-ol and the desired 2-methyl-5-(methylthio)-[1,1′-biphenyl]-3-ol in a 52% to 22% ratio, respectively. researchgate.net This demonstrates that deprotonation of the asymmetric ketone occurs at both the more and less substituted α-carbons, leading to different regioisomeric products. researchgate.net Achieving complete selectivity for the 2-methyl isomer in this system is challenging, even when using bulkier bases. researchgate.net

Conversely, high regioselectivity can be achieved in other systems. The [3+3] cyclocondensation of 1,3-bis(silyl enol ethers) with 1,1-bis(methylthio)-1-en-3-ones results in the regioselective formation of 3-(methylthio)phenols. thieme-connect.com Similarly, electrophilic substitution reactions can be guided by specific catalysts. For instance, the chlorination of phenols can be directed to the para-position with high selectivity by using sulfur-containing catalysts like ω-substituted-1-(methylthio)alkanes or poly(alkylene sulfide)s in the presence of a Lewis acid. researchgate.netmdpi.com These catalysts are believed to form a complex with the phenol, sterically hindering the ortho positions and favoring substitution at the para position. researchgate.net This principle could be adapted to direct the introduction of a methylthio group onto a cresol starting material.

3 Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process safety and efficiency. While specific, documented green syntheses for this exact molecule are not extensively published, the principles can be applied by drawing from methodologies used for structurally similar phenols and sulfur-containing compounds. The core tenets of green chemistry, such as the use of renewable feedstocks, catalysis, avoidance of hazardous solvents, and maximization of atom economy, provide a framework for developing more sustainable synthetic routes.

Research into related compounds demonstrates a clear trend towards environmentally benign processes. For instance, green methodologies for synthesizing various phenol derivatives often focus on replacing hazardous reagents, employing safer solvents like water, or eliminating solvents entirely. Methodologies such as catalyst-free reactions, biocatalysis, and the use of alternative energy sources like microwave or infrared irradiation are central to these efforts. arkat-usa.org

One notable green strategy involves the use of dimethylsulfoxide (DMSO) as both a solvent and a reagent source for methylthiomethylation of phenols. researchgate.net This approach, which can be autocatalytic and catalyst-free, simplifies the process and reduces waste. researchgate.net The reaction conditions are optimized to maximize yield while minimizing reaction time and energy input, as illustrated by studies on model substrates like benzoic acid. researchgate.net For example, optimizing the reaction time from 120 minutes to 15 minutes significantly improved the yield of the desired product from 23% to 85%. researchgate.net

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Reflux | 120 | 23 |

| 2 | Reflux | 60 | 37 |

| 3 | Reflux | 30 | 70 |

| 4 | Reflux | 20 | 79 |

| 5 | Reflux | 15 | 85 |

| 6 | Reflux | 10 | 68 |

Another key area of green chemistry relevant to the synthesis of sulfur-containing phenols is the oxidation of sulfides. Traditional oxidation methods often rely on stoichiometric amounts of hazardous oxidants. Green alternatives focus on catalytic processes using benign oxidants like hydrogen peroxide or even molecular oxygen. psu.edumdpi.com For example, a surfactant-based molybdenum catalyst has been developed for the selective oxidation of various organic sulfides in water, a green solvent. psu.edu This system shows high compatibility with different functional groups and allows for the catalyst to be recycled, a key principle of green chemistry. psu.edu The use of bio-based solvents, such as 2-MeTHF, combined with photochemical methods for sulfide (B99878) oxidation represents another frontier in sustainable synthesis. mdpi.com

Solvent selection is a cornerstone of green synthesis. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water is often the solvent of choice, but its application can be limited by the solubility of organic reactants. To overcome this, techniques like using surfactant-based catalysts can create micelles, enabling reactions in an aqueous medium. psu.edu Alternatively, solvent-free reaction conditions, often facilitated by infrared irradiation, provide a highly efficient and green approach by reducing waste and energy consumption. arkat-usa.org Research on the Mannich synthesis of various substituted phenols has shown that solvent-free methods under infrared light can dramatically shorten reaction times from hours to mere minutes. arkat-usa.org

The following table summarizes various green chemistry strategies and their applicability to the synthesis of molecules related to this compound.

| Green Principle | Methodology Example | Potential Application/Benefit | Source |

|---|---|---|---|

| Catalysis | Surfactant-based molybdenum catalyst for sulfoxidation in water. | Enables use of green solvent (water), catalyst recyclability, high selectivity. | psu.edu |

| Alternative Solvents | Use of aqueous medium for reactions. | Reduces reliance on volatile organic compounds (VOCs), non-toxic, and inexpensive. | psu.edu |

| Atom Economy | Catalyst-free autocatalytic methylthiomethylation using DMSO. | Simplifies purification, reduces waste by incorporating the solvent into the product. | researchgate.net |

| Energy Efficiency | Infrared irradiation for solvent-free Mannich reactions. | Drastically reduces reaction times and energy consumption. | arkat-usa.org |

| Benign Oxidants | Use of H₂O₂ or O₂ in catalytic oxidation of sulfides. | Avoids hazardous and stoichiometric oxidizing agents, producing water as a byproduct. | psu.edumdpi.com |

By integrating these principles—such as adopting catalyst-free systems, utilizing aqueous media, employing benign oxidants, and exploring solvent-free conditions—the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 5 Methylthio Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The electron-donating nature of the hydroxyl and methyl groups enhances the electron density of the benzene (B151609) ring, making it susceptible to electrophilic attack. The directing effects of the substituents guide incoming electrophiles to specific positions on the ring.

Specific halogenation studies on 2-Methyl-5-(methylthio)phenol are not extensively documented in publicly available literature. However, the reactivity of the phenolic ring suggests that it will readily undergo halogenation. The hydroxyl group's strong activating and directing effect will primarily dictate the position of substitution.

Based on the reactivity of similar phenols, halogenation is expected to occur at the positions ortho and para to the hydroxyl group. Given that the position para to the hydroxyl group is occupied by the methylthio group, substitution is most likely to occur at the positions ortho to the hydroxyl group.

Predicted Halogenation Products of this compound

| Halogenating Agent | Predicted Major Product(s) | Predicted Reaction Conditions |

| Br₂ in a non-polar solvent | 4-Bromo-2-methyl-5-(methylthio)phenol and/or 6-Bromo-2-methyl-5-(methylthio)phenol | Room temperature |

| Cl₂ with a Lewis acid catalyst | 4-Chloro-2-methyl-5-(methylthio)phenol and/or 6-Chloro-2-methyl-5-(methylthio)phenol | Varies, often requires a catalyst like FeCl₃ or AlCl₃ |

| I₂ with an oxidizing agent | 4-Iodo-2-methyl-5-(methylthio)phenol and/or 6-Iodo-2-methyl-5-(methylthio)phenol | Often requires an oxidizing agent to generate a more potent electrophile |

Note: The regioselectivity will be influenced by steric hindrance from the existing substituents.

Detailed experimental data on the nitration of this compound is scarce. However, the nitration of a structurally similar compound, 2-methyl-5-nitrophenol, suggests that nitration will occur at the positions activated by the hydroxyl and methyl groups. The strong activating effect of the hydroxyl group makes the ring highly susceptible to nitration, often requiring mild conditions to prevent polysubstitution and oxidation.

For this compound, the positions ortho to the hydroxyl group are the most probable sites for nitration. The use of dilute nitric acid would likely yield a mixture of mononitrated products.

Predicted Nitration Products of this compound

| Nitrating Agent | Predicted Major Product(s) | Predicted Reaction Conditions |

| Dilute HNO₃ | 2-Methyl-4-nitro-5-(methylthio)phenol and/or 2-Methyl-6-nitro-5-(methylthio)phenol | Low temperatures to control the reaction rate |

| Concentrated HNO₃ and H₂SO₄ | Dinitro or trinitro products, with potential for oxidation | Harsher conditions, may lead to decomposition |

Formylation and acylation are important reactions for introducing carbonyl functionalities onto a benzene ring. For phenols, these reactions are typically carried out under specific conditions to achieve substitution.

Formylation: The ortho-formylation of phenols can be achieved using various reagents. One common method is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. Another is the Duff reaction, which employs hexamethylenetetramine. For this compound, formylation is expected to occur at the positions ortho to the hydroxyl group. Studies on the formylation of other methylthio- and phenylthiophenol derivatives have shown that these reactions proceed in high yields orgsyn.org.

Acylation: Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen. However, the Fries rearrangement of phenyl esters, formed by the reaction of the phenol (B47542) with an acyl chloride, can yield acylated phenols. Direct acylation can sometimes be achieved using milder Lewis acids or by performing the reaction under specific conditions.

Predicted Formylation and Acylation Products

| Reaction | Reagents | Predicted Major Product |

| Formylation (Reimer-Tiemann) | CHCl₃, NaOH | 2-Hydroxy-3-methyl-4-(methylthio)benzaldehyde |

| Acylation (Fries Rearrangement) | 1. Acetyl chloride, pyridine2. AlCl₃ | 2-Acetyl-6-methyl-3-(methylthio)phenol and/or 4-Acetyl-2-methyl-5-(methylthio)phenol |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including the formation of ethers and esters.

The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

General Reaction Scheme for Alkylation:

This compound + Base → 2-Methyl-5-(methylthio)phenoxide 2-Methyl-5-(methylthio)phenoxide + R-X → 1-Alkoxy-2-methyl-5-(methylthio)benzene + X⁻

(Where R is an alkyl group and X is a halide)

Arylation to form diaryl ethers can be achieved through nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.

Illustrative Alkylation and Arylation Reactions

| Reagents | Product Type | Example Product Name |

| CH₃I, K₂CO₃ in acetone (B3395972) | Methyl Ether | 1-Methoxy-2-methyl-5-(methylthio)benzene |

| Benzyl bromide, NaH in DMF | Benzyl Ether | 1-(Benzyloxy)-2-methyl-5-(methylthio)benzene |

| Iodobenzene, Cu catalyst, Base | Phenyl Ether | 2-Methyl-1-phenoxy-5-(methylthio)benzene |

Phenols can be readily converted to esters by reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine.

General Reaction Scheme for Esterification:

This compound + RCOCl → 2-Methyl-5-(methylthio)phenyl alkanoate + HCl

(Where R is an alkyl or aryl group)

This reaction is often used to protect the hydroxyl group or to introduce a new functional group into the molecule. The resulting esters can be hydrolyzed back to the phenol under basic conditions.

Examples of Esterification Reactions

| Acylating Agent | Base | Product Name |

| Acetyl chloride | Pyridine | 2-Methyl-5-(methylthio)phenyl acetate |

| Benzoyl chloride | Triethylamine | 2-Methyl-5-(methylthio)phenyl benzoate |

| Acetic anhydride | Sodium acetate | 2-Methyl-5-(methylthio)phenyl acetate |

Transformations of the Methylthio Functional Group

The sulfur atom of the methylthio group is a versatile reaction center, capable of undergoing oxidation, removal (desulfurization), and alkylation to form sulfonium (B1226848) salts. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule.

The sulfur atom in the methylthio group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The oxidation of sulfides is a common and straightforward transformation, though controlling the reaction to selectively produce the sulfoxide without overoxidation to the sulfone can be challenging. nih.gov The choice of oxidant and reaction conditions is crucial for achieving selectivity. nih.govorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common "green" oxidant for this purpose. nih.govresearchgate.net A transition-metal-free method using 30% hydrogen peroxide in glacial acetic acid has been shown to be highly effective for the selective oxidation of sulfides to sulfoxides in excellent yields (90-99%). nih.gov Overoxidation to the sulfone is minimal under these conditions. For the complete oxidation to the sulfone, stronger conditions or different catalytic systems are typically required. For instance, niobium carbide can efficiently catalyze the oxidation of sulfides directly to sulfones using hydrogen peroxide, whereas tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.org

Other reagents for this transformation include urea-hydrogen peroxide, which can be used for solid-state oxidation, and various peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The selectivity often depends on the stoichiometry of the oxidizing agent and the reaction temperature.

| Oxidizing Agent/System | Typical Product | Key Characteristics | Reference |

|---|---|---|---|

| H₂O₂ / Glacial Acetic Acid | Sulfoxide | High selectivity, mild, metal-free conditions. | nih.gov |

| H₂O₂ / Tantalum Carbide (TaC) | Sulfoxide | Catalytic system providing high yields of sulfoxide. | organic-chemistry.org |

| H₂O₂ / Niobium Carbide (NbC) | Sulfone | Catalytic system promoting overoxidation to the sulfone. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Stable and easily handled solid oxidant. | organic-chemistry.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Commonly used, stoichiometry controls product. | organic-chemistry.org |

Desulfurization is the removal of the sulfur-containing functional group. For the methylthio group in this compound, this transformation involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond, which would convert the molecule to 3-methylphenol (m-cresol).

The most common and effective method for the desulfurization of thioethers is treatment with Raney nickel. chem-station.commasterorganicchemistry.com This process, first reported in 1940, involves the hydrogenolysis of the C–S bond. organicreactions.org Raney nickel is a fine-grained, porous nickel catalyst that has a high surface area and contains adsorbed hydrogen from its preparation by leaching a nickel-aluminum alloy with sodium hydroxide (B78521). chem-station.commasterorganicchemistry.com This adsorbed hydrogen is the active reductant in the reaction. chem-station.com

The reaction mechanism is generally understood to involve the interaction of the sulfur atom with the nickel surface, leading to the cleavage of the C-S bond. This can proceed through radical intermediates or via insertion of nickel into the C-S bond, followed by hydrogenolysis to form the C-H bond and nickel sulfide (B99878). ias.ac.inyoutube.com The process is typically carried out by heating the sulfur-containing compound with a slurry of Raney nickel in a solvent like ethanol. ias.ac.in The reactivity of Raney nickel can vary depending on its preparation method. chem-station.com

| Reagent | Reaction Type | Mechanism | Product from this compound | Reference |

|---|---|---|---|---|

| Raney Nickel [Ni(H)] | Reductive Desulfurization (Hydrogenolysis) | Cleavage of the C-S bond by hydrogen adsorbed on the nickel catalyst surface. | 3-Methylphenol (m-Cresol) | chem-station.commasterorganicchemistry.comorganicreactions.org |

The lone pair of electrons on the sulfur atom of the methylthio group allows it to act as a nucleophile, reacting with alkylating agents to form a sulfonium salt. This reaction converts the neutral thioether into a positively charged sulfonium species, which can be a good leaving group in subsequent reactions.

The S-alkylation of aryl thioethers is a standard method for preparing sulfonium salts. thieme-connect.de Common alkylating agents include alkyl halides (like iodomethane) and alkyl sulfates (like dimethyl sulfate). thieme-connect.deresearchgate.net A general and efficient procedure involves reacting the aryl thioether with methyl trifluoromethanesulfonate (B1224126) (MeOTf) in a solvent like dichloroethane (DCE) at room temperature. mdpi.com This method yields the corresponding S-methyl-S-aryl-methylsulfonium triflate salt. For this compound, this would result in the formation of [4-hydroxy-3-methylphenyl(dimethyl)sulfonium] triflate.

The formation of the sulfonium salt is a key step in activating the methylthio group. The resulting dialkyl aryl sulfonium salt can serve as an intermediate in transalkylation reactions or as a precursor for the formation of sulfonium ylides, which are important in rearrangement reactions. researchgate.netwikipedia.org

| Alkylating Agent | Solvent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methyl Trifluoromethanesulfonate (MeOTf) | Dichloroethane (DCE) | Room temperature | Sulfonium Triflate | mdpi.com |

| Iodomethane (MeI) | Nitromethane/Dichloromethane | Room temperature, often with a silver salt (e.g., AgClO₄) to abstract the iodide. | Sulfonium Perchlorate | thieme-connect.de |

| Dimethyl Sulfate ((Me)₂SO₄) | Various | Typically heated | Sulfonium Methylsulfate | thieme-connect.de |

Cyclization and Annulation Reactions

The presence of both a phenolic hydroxyl group and a reactive methylthio group allows this compound to be a precursor for the synthesis of various heterocyclic systems. These reactions often involve the ortho position relative to the powerful ortho,para-directing hydroxyl group.

While direct cyclization involving the methylthio group and the phenol is not common, the functional groups can be modified to facilitate ring formation. A key strategy is oxidative cyclization, where the aromatic ring is activated by a hypervalent iodine reagent, followed by intramolecular attack by a nucleophilic side chain at the ortho-position of the phenol. nih.govnih.gov For this to occur with this compound, the methylthio group would first need to be elaborated into a suitable nucleophilic chain.

Alternatively, the sulfur atom itself can participate in cyclizations. For example, after conversion to a sulfonium salt, deprotonation of an adjacent carbon can form a sulfonium ylide. This ylide can then undergo reactions to form new rings. While specific examples starting from this compound are not prevalent in the literature, the principles of benzofuran (B130515) and indole (B1671886) synthesis through rhodium-catalyzed cyclization of ortho-alkynyl phenols demonstrate a powerful approach for forming five-membered heterocyclic rings fused to a phenol. acs.org A similar strategy could be envisioned where the methylthio group is replaced by or converted into a group capable of participating in such a metal-catalyzed cyclization.

The methylthio group and its oxidized or alkylated derivatives are central to several important rearrangement reactions.

Pummerer Rearrangement : This reaction involves the transformation of a sulfoxide (which can be formed by oxidizing the methylthio group) into an α-acyloxy thioether in the presence of an acid anhydride, such as acetic anhydride. wikipedia.orgchem-station.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a highly electrophilic thial cation. This intermediate is then trapped by a nucleophile (acetate in the case of acetic anhydride) to give the final product. wikipedia.org If this reaction were applied to the sulfoxide of this compound, it would result in the formation of an α-acetoxy sulfide, effectively functionalizing the methyl group of the original methylthio substituent. This reaction can also be "interrupted" by other nucleophiles, including the electron-rich phenol ring itself, potentially leading to cyclized products. jst.go.jp

slideshare.netrsc.org-Sigmatropic Rearrangement : This is a powerful carbon-carbon bond-forming reaction that proceeds through a five-membered cyclic transition state. wikipedia.org In the context of this compound, this rearrangement would typically involve a sulfonium ylide. The sulfonium salt (formed by alkylating the methylthio group) can be treated with a base to form an ylide. If the alkylating group has an allylic proton, a slideshare.netrsc.org-sigmatropic rearrangement can occur. A more relevant pathway involves the formation of an ortho-lithiated phenol, which then reacts with a suitable electrophile to generate a precursor for a sulfonium ylide that can rearrange. This type of rearrangement, known as the Mislow–Evans rearrangement when applied to allylic sulfoxides, is highly stereoselective. wikipedia.org The Doyle-Kirmse reaction is another variant, involving the slideshare.netrsc.org-sigmatropic rearrangement of sulfonium ylides generated from the reaction of sulfides with transition metal carbenoids. rsc.org

Comparative Reactivity with Related Phenols and Organosulfur Compounds

The chemical reactivity of this compound is intrinsically linked to the electronic and steric effects of its substituents: the hydroxyl (-OH), methyl (-CH₃), and methylthio (-SCH₃) groups. To understand its behavior, it is crucial to compare its reactivity with that of structurally related phenols and organosulfur compounds. This comparison is often elucidated through the lens of electrophilic aromatic substitution, oxidation reactions, and other transformation mechanisms. The electronic properties of the substituents, particularly their ability to donate or withdraw electron density from the aromatic ring, play a pivotal role in determining the rate and regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring through resonance. chemistryguru.com.sgresearchgate.netechemi.com Similarly, the methyl group is an activating, ortho, para-directing group, primarily through an inductive effect and hyperconjugation. echemi.com The methylthio group, analogous to the methoxy (B1213986) group, is also considered an activating, ortho, para-director due to the lone pairs on the sulfur atom that can participate in resonance with the aromatic ring. However, the electronic influence of the methylthio group is more complex than that of the methoxy group due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.

The relative reactivity of substituted phenols in electrophilic aromatic substitution reactions can often be predicted by examining the Hammett substituent constants (σ). These constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. A negative σ value indicates an electron-donating group, which activates the ring towards electrophilic attack, while a positive value signifies an electron-withdrawing group that deactivates the ring.

Interactive Table: Hammett Substituent Constants (σ) for Common Substituents on a Benzene Ring

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | -0.07 viu.ca | -0.17 viu.ca | Electron-donating (Inductive and Hyperconjugation) |

| -OH (Hydroxyl) | +0.10 viu.ca | -0.37 viu.ca | Electron-donating (Resonance) > Electron-withdrawing (Inductive) |

| -OCH₃ (Methoxy) | +0.12 viu.ca | -0.27 viu.ca | Electron-donating (Resonance) > Electron-withdrawing (Inductive) |

| -SCH₃ (Methylthio) | ~+0.15 | ~0.00 | Weakly electron-donating/neutral (Resonance vs. Inductive) |

Note: Hammett constants for the -SCH₃ group can vary depending on the reaction and solvent but generally indicate a weaker donating effect compared to -OCH₃.

In this compound, the hydroxyl group is the strongest activating group. The methyl group at the 2-position and the methylthio group at the 5-position (meta to the hydroxyl group) further modulate the reactivity of the aromatic ring. In electrophilic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. Since the 2-position is already occupied by a methyl group, the primary sites for substitution will be the 4- and 6-positions. The combined activating effects of the hydroxyl and methyl groups would be expected to make the ring highly reactive towards electrophiles. stackexchange.comguidechem.com

In the context of oxidation reactions, the substituents on the phenolic ring also play a critical role. The oxidation of phenols can proceed through various mechanisms, including hydrogen atom transfer (HAT) from the hydroxyl group to form a phenoxyl radical. Electron-donating groups on the ring can stabilize the resulting radical, thereby facilitating the oxidation. For instance, studies on the oxidation of substituted phenols have shown that electron-donating groups generally increase the rate of reaction. nih.govmdpi.com Therefore, it can be inferred that this compound would be more susceptible to oxidation than phenol itself, due to the presence of the electron-donating methyl and methylthio groups.

Comparing this compound with a related organosulfur compound like thioanisole (B89551) (methylphenyl sulfide) highlights the significant influence of the hydroxyl group. The presence of the -OH group makes the former compound a phenol, with its characteristic acidity and high reactivity towards electrophilic substitution. Thioanisole, lacking the hydroxyl group, is less activated and will undergo electrophilic substitution at a slower rate.

The transformation of the methylthio group itself is another aspect of the compound's reactivity. The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation would significantly alter the electronic properties of the substituent, converting it from a weakly activating group to a strongly deactivating, meta-directing group. Such oxidation could be a key transformation pathway for this compound under oxidative conditions.

Interactive Table: Predicted Relative Reactivity of Phenols in Electrophilic Aromatic Substitution

| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| Phenol | -OH | High | Strongly activating hydroxyl group. chemistryguru.com.sgresearchgate.netechemi.com |

| m-Cresol | -OH, -CH₃ | Higher | Activating hydroxyl and methyl groups. stackexchange.comguidechem.com |

| This compound | -OH, -CH₃, -SCH₃ | High to Very High | Strongly activating hydroxyl group, activating methyl group, and weakly activating methylthio group. |

| 4-Methoxyphenol | -OH, -OCH₃ | Very High | Strongly activating hydroxyl and methoxy groups. |

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation into the advanced spectroscopic characterization of the chemical compound This compound reveals a significant gap in publicly accessible scientific data. Despite its defined chemical structure, detailed experimental research findings regarding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are not available in prominent scientific databases and literature.

The structural elucidation of a compound like this compound would typically rely on a comprehensive analysis using various spectroscopic techniques. NMR spectroscopy, including ¹H and ¹³C NMR, would provide critical information on the chemical environment of each proton and carbon atom. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would further map out the connectivity and spatial relationships between atoms, confirming the substitution pattern on the aromatic ring.

Similarly, IR and Raman spectroscopy are essential for identifying the compound's functional groups and understanding its vibrational modes. Analysis of these spectra would confirm the presence of the hydroxyl (-OH), methyl (-CH₃), and methylthio (-SCH₃) groups and provide insights into intramolecular and intermolecular interactions, such as hydrogen bonding involving the phenolic proton.

However, searches for specific chemical shift assignments, coupling constants, correlation peaks, and vibrational mode assignments for this compound have not yielded the necessary data to populate the requested detailed analysis. Without primary research data, a scientifically accurate and thorough discussion on the following topics, as per the specified outline, cannot be constructed:

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Hydrogen Bonding Interactions

Therefore, this article cannot be generated as the foundational research findings are not present in the available scientific domain. The creation of such an analysis would require original laboratory research to record and interpret the necessary spectra for 2-Methyl-5-(methylthio)phenol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides critical information regarding its molecular weight and structural features through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the this compound molecule (C8H10OS) is expected to form a molecular ion ([M]•+) with an m/z value corresponding to its molecular weight. The stability of the aromatic ring generally results in a prominent molecular ion peak. The subsequent fragmentation of this molecular ion is influenced by the functional groups present: the hydroxyl (-OH), methyl (-CH3), and methylthio (-SCH3) groups.

The fragmentation pathways for phenolic compounds are well-characterized. Phenols typically exhibit a strong molecular ion peak. Common fragmentation patterns include the loss of a neutral carbon monoxide (CO) molecule (M-28) and the loss of a formyl radical (HCO•) (M-29) from the molecular ion. The presence of the methylthio group introduces additional fragmentation routes. A primary cleavage event is often the loss of a methyl radical (•CH3) from the thioether linkage, leading to a stable fragment ion. Another possibility is the cleavage of the C-S bond, resulting in the loss of a thioformyl (B1219250) radical (•SCH3).

Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical: The cleavage of the S-CH3 bond results in the formation of a [M - 15]+ ion. This is often a significant fragmentation pathway for methyl thioethers.

Loss of a formyl radical: Following rearrangement, the molecule can lose an HCO• radical, leading to a [M - 29]+ fragment, a characteristic fragmentation for phenols.

Loss of a thio-radical: Cleavage of the C-S bond can lead to the loss of •SH or •SCH3 radicals.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its structural confirmation.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss | Plausible Structure of Fragment |

| [C8H10OS]•+ | 154 | - | Molecular Ion |

| [C7H7OS]+ | 139 | •CH3 | Ion resulting from loss of methyl radical from the thioether group |

| [C7H9S]+ | 125 | •CHO | Ion resulting from loss of formyl radical |

| [C6H7O]+ | 95 | •CSH3 | Ion resulting from cleavage of the C-S bond and rearrangement |

This table is predictive and based on established fragmentation patterns of related phenolic and thioether compounds.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C8H10OS. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. HRMS analysis of the molecular ion [M]•+ would provide an experimental m/z value that can be compared against this theoretical value. A close match (typically within a few parts per million, ppm) provides strong evidence for the assigned elemental composition, ruling out other potential formulas.

| Parameter | Value |

| Molecular Formula | C8H10OS |

| Theoretical Monoisotopic Mass | 154.0452 |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Application | Unambiguous determination of elemental formula |

The theoretical mass is calculated using the exact masses of the most abundant isotopes: C=12.000000, H=1.007825, O=15.994915, S=31.972071.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of this compound within complex mixtures, such as environmental samples or industrial products.

In a typical GC-MS analysis, the sample mixture is first vaporized and injected into the GC column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecules and records their mass spectrum.

For phenolic compounds, a derivatization step, such as silylation, is often employed prior to GC-MS analysis. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and separation. The identity of this compound is confirmed by matching both its retention time from the GC and its mass spectrum with that of a known standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The part of a molecule responsible for this absorption is known as a chromophore.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The π-electron system of the aromatic ring gives rise to characteristic π → π* electronic transitions. The presence of the hydroxyl (-OH), methyl (-CH3), and methylthio (-SCH3) substituents on the ring modifies the energy levels of the molecular orbitals. These substituents, particularly the hydroxyl and methylthio groups which have non-bonding electrons, act as auxochromes. They can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of substituted phenols.

| Expected Transition Type | Chromophore | Approximate λmax (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | ~220 - 240 |

| π → π* (B-band) | Substituted Benzene Ring | ~270 - 290 |

This table is predictive and based on typical absorption wavelengths for substituted phenols.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the electron density throughout the crystal and thus determine the exact position of each atom.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and how the molecules pack together to form the crystal lattice.

While X-ray crystallography provides unparalleled detail about the solid-state structure, obtaining single crystals of sufficient quality can be a significant challenge. As of now, a publicly available crystal structure for this compound has not been reported.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the aromatic ring of 2-methyl-5-(methylthio)phenol makes it an important starting material for constructing elaborate organic structures. The hydroxyl group can undergo O-alkylation and O-acylation, while the electron-rich aromatic ring is activated towards electrophilic substitution.

This compound is itself a substituted phenol (B47542) and can be used as a scaffold to synthesize a variety of other multi-substituted phenolic compounds. The existing hydroxyl, methyl, and methylthio substituents are electron-donating, activating the benzene (B151609) ring towards electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups onto the ring.

Reactions such as the Vilsmeier-Haack reaction can be employed to introduce a formyl group (-CHO) onto the ring, typically at a position ortho to the powerful activating hydroxyl group cambridge.orgwikipedia.orgjocpr.comajrconline.orgchemistrysteps.com. Similarly, Friedel-Crafts acylation can introduce an acyl group (R-C=O), leading to the formation of substituted hydroxyketones nih.govlibretexts.orgreddit.com. The specific position of substitution is directed by the combined electronic and steric effects of the groups already present on the ring. These reactions provide pathways to a diverse range of substituted phenols with potential applications in various fields of chemistry.

While direct incorporation of this compound into heterocyclic systems is not widely documented, its structure provides a basis for creating derivatives that can act as precursors for heterocycles. For instance, the synthesis of important heterocyclic scaffolds like phenoxazines, benzothiazoles, and phenothiazines often begins with ortho-substituted aminophenols or aminothiophenols mdpi.comekb.egresearchgate.netnih.govnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov.

To utilize this compound in such syntheses, it would first need to be functionalized to introduce a vicinal amino group. This could be achieved through a nitration reaction on the aromatic ring, followed by reduction of the nitro group to an amine. The resulting amino-substituted derivative of this compound could then undergo cyclization reactions with appropriate reagents to form complex heterocyclic structures. For example, reaction with a 1,2-dihaloarene could lead to the formation of a phenoxazine (B87303) ring system nih.gov. This multi-step strategy allows the core structure of this compound to be integrated into larger, more complex heterocyclic molecules of potential interest in materials science and medicinal chemistry.

Development of Novel Reagents and Ligands

The functional groups present in this compound, specifically the soft sulfur atom of the methylthio group and the hard oxygen atom of the hydroxyl group, offer potential for the development of novel ligands for coordination chemistry. The presence of both sulfur and oxygen donor atoms could allow it to act as a bidentate or bridging ligand for various metal ions.

Furthermore, derivatives of this compound could be synthesized to create specific reagents for organic synthesis. While specific examples for this compound are not extensively reported in the literature, the general class of substituted phenols and thiophenols is known for its utility in creating specialized chemical tools.

Applications in Fine Chemical Manufacturing

One of the most significant industrial applications of this compound is its role as a key intermediate in the production of fine chemicals, particularly agrochemicals researchgate.nethdinresearch.com. It is a direct precursor to the widely used organophosphate insecticide, Fenthion (B1672539) researchgate.nethdinresearch.comnih.gov.

The synthesis of Fenthion involves the reaction of this compound with O,O-dimethyl phosphorochloridothioate. In this reaction, the hydroxyl group of the phenol attacks the phosphorus atom, displacing the chloride and forming the final phosphorothioate (B77711) ester product epa.gov. The reliability of this synthetic route makes this compound a critical component in the agrochemical supply chain.

Table 1: Synthesis of Fenthion

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Process Optimization in Industrial Organic Synthesis

The use of this compound is integral to the established industrial synthesis of Fenthion. The production of this key intermediate typically starts from m-cresol (B1676322) researchgate.netgoogle.comgoogle.com. The m-cresol is reacted with a sulfurizing agent, such as dimethyl disulfide in the presence of sulfuric acid, to introduce the methylthio group at the position para to the hydroxyl group, yielding this compound .

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For 2-Methyl-5-(methylthio)phenol, these mechanisms are expected to include photochemical degradation, chemical oxidation, and hydrolysis.

Chemical oxidation, particularly by hydroxyl radicals (•OH), is a major pathway for the degradation of phenolic compounds in aquatic and atmospheric environments nih.govmdpi.com. Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with aromatic compounds researchgate.net.

The reaction of hydroxyl radicals with phenols typically proceeds via two main pathways:

Hydroxylation of the aromatic ring: The •OH radical can add to the aromatic ring, forming hydroxylated intermediates. For phenol (B47542), this leads to the formation of catechol, resorcinol, and hydroquinone (B1673460) nih.gov. Subsequent oxidation can lead to the opening of the aromatic ring and the formation of smaller, more biodegradable organic acids such as maleic acid, formic acid, and oxalic acid nih.gov.

Oxidation of the methylthio group: The sulfur atom in the methylthio group is susceptible to oxidation. The reaction of hydroxyl radicals with aliphatic thioethers is known to proceed via the formation of a sulfur-centered radical cation, which can then be converted to sulfoxides and subsequently to sulfones acs.org.

Therefore, the chemical oxidation of this compound by hydroxyl radicals would likely involve both hydroxylation of the phenolic ring and oxidation of the methylthio moiety, leading to a variety of intermediate products before eventual mineralization.

Table 1: Plausible Chemical Oxidation Reactions for this compound

| Reactant | Oxidizing Agent | Probable Reaction Type | Potential Products |

|---|---|---|---|

| Phenolic Ring | Hydroxyl Radical (•OH) | Electrophilic Addition | Hydroxylated derivatives |

| Phenolic Ring | Hydroxyl Radical (•OH) | Ring Cleavage | Short-chain organic acids |

This table is based on established reaction mechanisms for phenols and thioethers and represents predicted, not experimentally verified, pathways for this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in the methylthio group and the bonds within the aromatic ring of this compound are generally stable to hydrolysis under typical environmental pH and temperature conditions. While some organosulfur compounds, like the insecticide fenamiphos, can undergo hydrolysis, this often occurs at a P-O-C bond rather than a C-S-C bond jst.go.jp. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in aquatic systems.

Biotic Degradation Pathways in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of phenolic compounds from the environment.

Numerous bacterial species have been identified that can degrade phenol and substituted phenols, utilizing them as a source of carbon and energy researchgate.netimrpress.com. Genera such as Pseudomonas and Bacillus are well-known for their ability to metabolize aromatic compounds nih.govcore.ac.uk.

The initial step in the bacterial degradation of phenols often involves hydroxylation of the aromatic ring to form catechol or a substituted catechol. This is followed by enzymatic cleavage of the aromatic ring, which can occur through two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of the catechol intermediate.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups nih.gov.

The resulting aliphatic acids then enter central metabolic pathways. The presence of substituents on the phenolic ring can influence the rate and pathway of degradation. A study on a structurally similar compound, 3-methyl-4-(methylthio)phenol (B1676489), showed it could be hydrolyzed by a Nocardia species, indicating that microorganisms are capable of transforming methylthiophenols asm.org. It is highly probable that various soil and water bacteria can also degrade this compound, likely initiating the process by attacking the phenolic ring or the methylthio group.

Specific studies identifying the degradation products and intermediates of this compound are not available in the reviewed literature. However, based on the known metabolic pathways for related compounds, a hypothetical degradation sequence can be proposed.

Initial microbial attack could result in:

Hydroxylation of the aromatic ring to form a catechol-type intermediate, specifically a methyl-methylthio-catechol.

Oxidation of the methylthio group to a methylsulfinyl (sulfoxide) and then a methylsulfonyl (sulfone) group. These oxidized products may then undergo further degradation.

Demethylation of the methylthio group.

Following the initial transformations, ring cleavage of the catechol-like intermediates would produce aliphatic acids that can be further metabolized by the microorganisms. For example, the degradation of phenol by Pseudomonas fluorescens proceeds through a catechol intermediate which is then subject to meta-ring cleavage nih.gov. Similarly, the degradation of some organophosphorus insecticides that contain a methylthio-phenol moiety, such as fenthion (B1672539) and fenamiphos, leads to the formation of 3-methyl-4-(methylthio)phenol and its subsequent oxidation products jst.go.jp.

Table 2: Hypothetical Biotic Degradation Intermediates of this compound

| Initial Transformation | Potential Intermediate Compound(s) | Subsequent Fate |

|---|---|---|

| Ring Hydroxylation | 3-Methyl-6-(methylthio)catechol | Ring Cleavage |

| Sulfur Oxidation | 2-Methyl-5-(methylsulfinyl)phenol | Further Oxidation, Ring Cleavage |

This table presents a hypothetical degradation pathway based on known microbial metabolism of analogous compounds.

Environmental Fate Modeling and Persistence Studies

Currently, specific environmental fate modeling and persistence studies for this compound are not extensively available in peer-reviewed literature. However, its environmental behavior can be inferred from its chemical structure and the known fate of related phenolic compounds. As a substituted phenol, its persistence and transport in the environment will be governed by a combination of its physical-chemical properties and its susceptibility to various degradation processes.

The presence of the hydroxyl (-OH), methyl (-CH3), and methylthio (-SCH3) groups on the benzene (B151609) ring influences the compound's reactivity and partitioning behavior. The methylthio group, in particular, introduces sulfur into the molecule, which can influence its degradation pathways. Biodegradation is expected to be a primary mechanism for the removal of this compound from soil and water environments. Microorganisms are known to degrade phenolic compounds, often initiating the process through hydroxylation of the benzene ring, followed by ring cleavage. researchgate.net The degradation can proceed via either ortho or meta-cleavage pathways, catalyzed by microbial dioxygenase enzymes. researchgate.net

The persistence of this compound will be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial populations. In anaerobic environments, degradation is likely to occur at a much slower rate.

Sorption to soil and sediment is another key process affecting the environmental fate of this compound. The interaction with soil organic matter is a primary mechanism for the sorption of phenolic compounds. thescipub.comnih.gov The degree of sorption is influenced by the organic carbon content of the soil and the pH of the surrounding water, which affects the ionization state of the phenolic hydroxyl group. thescipub.com Non-linear sorption isotherms have been observed for other phenolic acids, indicating that site-specific sorption mechanisms can play a significant role. nih.gov Competition for sorption sites with other organic molecules present in the environment can also alter the mobility and bioavailability of the compound. nih.gov

Analytical Methods for Environmental Monitoring (excluding biological/human samples)

Specific standardized methods for the routine environmental monitoring of this compound are not widely established. However, a variety of analytical techniques used for the determination of phenols, substituted phenols, and thiophenols in environmental matrices such as water and soil can be adapted for its quantification. The selection of a suitable method depends on the sample matrix, the required detection limit, and the available instrumentation.

Sample preparation is a critical step to isolate the analyte from complex environmental matrices and to minimize interference. For water samples, solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of phenolic compounds. nih.govunive.itepa.gov For soil and sediment samples, solvent extraction techniques such as Soxhlet, microwave-assisted extraction (MAE), or sonication are typically employed, followed by a cleanup step. nih.govchromatographyonline.com

Following extraction and cleanup, instrumental analysis is performed. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of phenolic compounds. nih.govchula.ac.th Gas chromatography, often coupled with mass spectrometry (GC/MS), provides high selectivity and sensitivity. gov.bc.caepa.gov For volatile phenols, direct analysis is possible, while derivatization may be required for less volatile compounds to improve their chromatographic behavior. epa.gov

High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS) or fluorescence detection after derivatization, offers a sensitive and selective alternative for the analysis of thiophenols and other phenolic compounds in environmental samples. nih.govnih.gov

The table below summarizes various analytical methods that could be applicable for the determination of this compound in environmental samples.

Table 1: Potential Analytical Methods for this compound in Environmental Samples

| Analytical Technique | Sample Matrix | Sample Preparation | Detector | Key Features |

| GC/MS | Soil | Solvent Extraction | Mass Spectrometry (MS) | High selectivity and sensitivity; suitable for complex matrices. gov.bc.ca |

| GC-FID | Water, Soil | Liquid-Liquid Extraction (LLE), Derivatization | Flame Ionization Detector (FID) | A robust and common technique for phenols. nih.govepa.gov |

| HPLC-Fluorescence | Industrial Wastewater | Solid-Phase Extraction (SPE), Derivatization | Fluorescence Detector | Offers high sensitivity for thiophenols after labeling with a fluorescent agent. nih.gov |

| UHPLC-MS/MS | Water (Wine Matrix) | Derivatization, Stable Isotope Dilution | Tandem Mass Spectrometry (MS/MS) | Provides very low limits of quantification (ng/L levels) for thiophenols. nih.gov |

| HPLC-HRMS | Water, Sediment | Solid-Phase Extraction (SPE) | High-Resolution Mass Spectrometry (HRMS) | Suitable for untargeted screening to detect a wide range of emerging pollutants. unive.it |

Potential Applications in Chemical Sciences and Advanced Materials Excluding Clinical/pharmaceutical

Chemical Reagents and Catalysts

As a substituted phenol (B47542), 2-Methyl-5-(methylthio)phenol serves as a valuable precursor and intermediate in organic synthesis. iloencyclopaedia.orgresearchgate.net Phenolic compounds are foundational materials for a wide array of chemical transformations, and the specific substituents on this compound's aromatic ring allow for regiochemical control in further reactions. The hydroxyl group can direct ortho- and para-substitution, while the existing methyl and methylthio groups influence the electronic properties and reactivity of the benzene (B151609) ring. oregonstate.edunih.gov

The compound can be utilized in reactions such as:

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, facilitating reactions like nitration, halogenation, and sulfonation at specific positions. These transformations can yield a variety of intermediates for different chemical sectors.

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of new functional groups and the synthesis of more complex molecules.

Functional Materials Development

The development of advanced materials with tailored properties is a significant area of research. This compound's structure is amenable to incorporation into various functional materials.

Substituted phenols are well-known monomers for the synthesis of phenolic resins and other polymers. google.comresearchgate.net The polymerization of phenols can be achieved through various methods, including enzyme-catalyzed and oxidative processes. nih.govnih.gov this compound could potentially be used in:

Phenolic Resins: Similar to cresol (B1669610) and other substituted phenols, it could be reacted with aldehydes like formaldehyde (B43269) to produce novolac or resole resins. The methyl and methylthio groups would influence the cross-linking density and the thermal and mechanical properties of the resulting polymer.

Polymer Additives: The phenolic structure suggests potential as an antioxidant or thermal stabilizer for other polymers. The sulfur atom may also contribute to these properties.

Synthesis of Novel Monomers: The phenolic hydroxyl group can be modified to introduce polymerizable functionalities, such as acrylate (B77674) or vinyl ether groups. The resulting monomers could then be used in free-radical or other polymerization methods to create polymers with specific properties imparted by the methyl and methylthio groups.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Method | Potential Role of this compound | Resulting Polymer Type | Potential Properties |

| Condensation with Aldehydes | Monomer | Phenolic Resin | Thermosetting, high thermal stability |

| Oxidative Coupling | Monomer | Polyphenylene Oxide (PPO) derivative | High-performance thermoplastic |

| Functionalization and Polymerization | Monomer Precursor | Polyacrylate, Poly(vinyl ether) | Tailorable thermal and optical properties |

While direct applications of this compound in semiconductors are not widely documented, its constituent functional groups are relevant to the field of organic electronics. Organosulfur compounds, particularly those containing thiophene (B33073) rings, are a major class of organic semiconductors. rsc.orgomec.org.uk The presence of a sulfur atom in this compound makes it a potential, albeit non-traditional, precursor for the synthesis of novel organic semiconductor materials. britannica.com

Potential routes for its use in this area could involve:

Precursor for Thiophene Derivatives: Chemical modification of this compound could potentially lead to the synthesis of more complex, conjugated molecules that incorporate thiophene or other sulfur-containing heterocycles.

Dopant or Additive in Organic Semiconductor Formulations: The electronic properties of this compound could allow it to act as a dopant or an additive in formulations of other organic semiconductors to tune their charge transport properties.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. icrc.ac.irnih.gov The methylthiophenyl moiety, in particular, has been shown to be effective in preventing the corrosion of steel. researchgate.net Molecules with this structure can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.

The effectiveness of this compound as a corrosion inhibitor would be based on:

Adsorption onto Metal Surfaces: The aromatic ring and the lone pair of electrons on the sulfur atom can interact with the vacant d-orbitals of iron, leading to strong adsorption on the steel surface.

Formation of a Protective Film: The adsorbed molecules form a barrier that isolates the metal from the corrosive medium.

Mixed-Type Inhibition: It is likely that this compound would act as a mixed-type inhibitor, meaning it would reduce both the rate of metal dissolution and the rate of hydrogen evolution.

Table 2: Research Findings on Corrosion Inhibition by Methylthiophenyl Compounds

| Compound Studied | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |